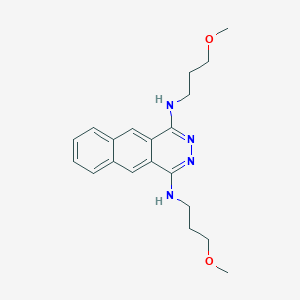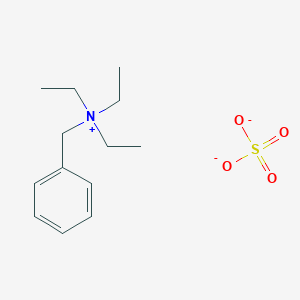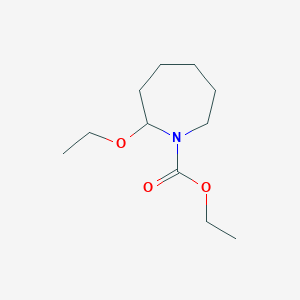![molecular formula C41H64O10Si2 B027129 7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III CAS No. 149107-84-6](/img/structure/B27129.png)
7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III
Descripción general
Descripción
7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III is a derivative of Baccatin III, a naturally occurring diterpenoid compound found in the yew tree (Taxus species). This compound is of significant interest due to its role as an intermediate in the synthesis of paclitaxel (Taxol), a widely used anticancer drug .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III typically involves the chemical modification of Baccatin III. The process generally includes the protection of hydroxyl groups using triethylsilyl groups. This is achieved through a series of steps involving the reaction of Baccatin III with triethylsilyl chloride in the presence of a base such as imidazole .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the extraction of Baccatin III from natural sources, followed by its chemical modification to introduce the triethylsilyl groups. This process is carried out under controlled conditions to ensure the purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III undergoes various chemical reactions, including:
Oxidation: This reaction can modify the oxidation state of the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III is primarily related to its role as an intermediate in the synthesis of paclitaxel. Paclitaxel exerts its effects by stabilizing microtubules, thereby inhibiting cell division and inducing apoptosis in cancer cells. The molecular targets include tubulin, a protein that forms the structural component of microtubules.
Comparación Con Compuestos Similares
Similar Compounds
Baccatin III: The parent compound from which 7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III is derived.
10-Deacetyl Baccatin III: Another intermediate in the synthesis of paclitaxel.
Paclitaxel: The final product in the synthesis pathway, widely used as an anticancer drug.
Uniqueness
This compound is unique due to the presence of triethylsilyl groups, which protect the hydroxyl groups during chemical reactions. This protection is crucial for the selective modification of other functional groups within the molecule, facilitating the synthesis of paclitaxel and its analogs .
Propiedades
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H64O10Si2/c1-12-52(13-2,14-3)50-30-23-31-40(25-47-31,49-27(8)42)34-36(48-37(45)28-21-19-18-20-22-28)41(46)24-29(43)26(7)32(38(41,9)10)33(35(44)39(30,34)11)51-53(15-4,16-5)17-6/h18-22,29-31,33-34,36,43,46H,12-17,23-25H2,1-11H3/t29-,30-,31+,33+,34-,36-,39+,40-,41+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAIYJPKYUNPKQ-RHJDUELYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O)C)O[Si](CC)(CC)CC)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O)C)O[Si](CC)(CC)CC)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H64O10Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471292 | |
| Record name | (5beta,7beta,10beta,13alpha)-4-(Acetyloxy)-1,13-dihydroxy-9-oxo-7,10-bis[(triethylsilyl)oxy]-5,20-epoxytax-11-en-2-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
773.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149107-84-6 | |
| Record name | (5beta,7beta,10beta,13alpha)-4-(Acetyloxy)-1,13-dihydroxy-9-oxo-7,10-bis[(triethylsilyl)oxy]-5,20-epoxytax-11-en-2-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,2-Bis[4-[6'-(N-cyclohexyl-N-methylamino)-3'-methylspiro[phthalide-3,9'-[9H]xanthen]-2'-ylamino]phenyl]propane](/img/structure/B27054.png)





![3-[1-(Dimethylamino)ethyl]phenol](/img/structure/B27075.png)




